2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one

Metabolic Stability Pharmacokinetics Pterin Oxidation

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (CAS 87877-67-6, molecular formula C₆H₇N₅O₂, MW 181.15) is a member of the pterin class of heterocyclic compounds, specifically a 6,7-dihydropteridin-4-one derivative characterized by a partially saturated pteridine ring with an amino group at position 2, a hydroxyl group at position 6, and a ketone at position 4. Unlike fully oxidized pterins (e.g., pterin, biopterin) or fully reduced tetrahydropterins (e.g., tetrahydrobiopterin, BH4), this compound occupies a distinct intermediate oxidation state (dihydropterin) that confers unique redox properties, conformational dynamics (boat conformation), and biological recognition profiles relevant to folate biosynthesis, dihydropteridine reductase (DHPR) substrate specificity, and sirtuin 2 (SIRT2) binding.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
CAS No. 87877-67-6
Cat. No. B13789008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one
CAS87877-67-6
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1C(N=C2C(=O)NC(=NC2=N1)N)O
InChIInChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h2,12H,1H2,(H3,7,8,10,11,13)
InChIKeyIMJHAYLWSHODBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (87877-67-6) — Dihydropterin Core Intermediate with Distinct Oxidation State for Redox Research and SIRT2-Targeted Studies


2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (CAS 87877-67-6, molecular formula C₆H₇N₅O₂, MW 181.15) is a member of the pterin class of heterocyclic compounds, specifically a 6,7-dihydropteridin-4-one derivative characterized by a partially saturated pteridine ring with an amino group at position 2, a hydroxyl group at position 6, and a ketone at position 4 . Unlike fully oxidized pterins (e.g., pterin, biopterin) or fully reduced tetrahydropterins (e.g., tetrahydrobiopterin, BH4), this compound occupies a distinct intermediate oxidation state (dihydropterin) that confers unique redox properties, conformational dynamics (boat conformation), and biological recognition profiles relevant to folate biosynthesis, dihydropteridine reductase (DHPR) substrate specificity, and sirtuin 2 (SIRT2) binding [1].

Distinct dihydropterin oxidation state for redox cycling and DHPR substrate studies
Simplified pterin core scaffold supports SIRT2 binding-site exploration
Analytical differentiation from fully oxidized/reduced pterins via pKa and retention shifts

Why 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (87877-67-6) Cannot Be Substituted by Tetrahydrobiopterin, Dihydrobiopterin, or Other Pterin Analogs in Key Applications


Pterin derivatives span a continuous redox spectrum, with each oxidation state (fully oxidized aromatic pterins, 7,8-dihydropterins, quinonoid dihydropterins, and fully reduced 5,6,7,8-tetrahydropterins) exhibiting profoundly different conformational preferences, chemical stability, and enzyme recognition properties [1]. For instance, the fully reduced tetrahydrobiopterin (BH4) serves as an essential cofactor for aromatic amino acid hydroxylases but is rapidly oxidized in air-equilibrated solutions with a half-life of 0.9–5 minutes [2], whereas quinonoid dihydrobiopterin (q-BH2) has a half-life of approximately 1.8 minutes [3]. 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one, lacking the 1,2-dihydroxypropyl side chain present in biopterins, offers a simplified core scaffold with a predicted pKa of 13.00 and distinct binding characteristics (e.g., ΔG = -9.8 kcal/mol for SIRT2 ) that cannot be recapitulated by commercially abundant tetrahydrobiopterin or dihydrobiopterin analogs. Substituting with an incorrect oxidation state or side-chain variant will produce false-negative results in DHPR activity assays, alter binding kinetics in sirtuin inhibition screens, and confound metabolic stability assessments [4].

Oxidation state mismatch
Tetrahydrobiopterin (BH4) or fully oxidized pterins differ in enzyme recognition; DHPR does not accept them as substrates, leading to false-negative activity data.
Stability profile not interchangeable
The rapid clearance of the dihydropterin core (reported t₁/₂ context) contrasts with the prolonged systemic persistence of BH4, invalidating pharmacokinetic assumptions across oxidation states.
Ionization and retention behavior diverges
Predicted pKa differences (~4 units) relative to biopterin shift HPLC retention; methods developed for one pterin class may not resolve the dihydropterin peak without adjustment.

Quantitative Differentiation Evidence for 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (87877-67-6) Relative to Key Pterin Comparators


Human Plasma Stability: 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one Exhibits t₁/₂ < 1 min, Contrasting Sharply with Tetrahydrobiopterin's 3.3–5.1 h Systemic Half-Life

In human plasma, 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one demonstrates extremely rapid degradation, with a reported half-life of less than 1 minute (t₁/₂ < 1 min) and less than 1% remaining after 60 minutes . This contrasts with tetrahydrobiopterin (BH4), which exhibits an elimination half-life of 4 hours in healthy adults and 6–7 hours in PKU patients following oral administration, with plasma half-life ranging from 3.3 to 5.1 hours [1][2]. The profound difference in plasma stability—a factor of >200-fold—reflects the distinct susceptibility of the dihydropterin scaffold to rapid metabolic or oxidative clearance compared to the fully reduced tetrahydropterin, underscoring the critical importance of selecting the correct oxidation state for in vivo and ex vivo pharmacological studies.

Plasma stability
Cross-study comparable
Target t₁/₂ < 1 min (human plasma)
BH4 t₁/₂ 3.3–5.1 h
>200-fold shorter half-life
Reported plasma stability context; supports short-duration probe design.
Human plasma in vitro vs. in vivo PK data; verify in target matrix.
Metabolic Stability Pharmacokinetics Pterin Oxidation

SIRT2 Binding Affinity: Docking Predicts ΔG = -9.8 kcal/mol for 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one, Indicating Stronger Predicted Affinity than Representative SIRT2 Inhibitors with ΔG Ranging from -6.3 to -8.24 kcal/mol

Molecular docking simulations using the SIRT2 crystal structure (PDB: 4RMG) predict that 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one binds with a Gibbs free energy change (ΔG) of -9.8 kcal/mol, suggesting a strong and favorable interaction with the sirtuin 2 active site . In comparison, a panel of structurally diverse SIRT2 inhibitors evaluated under similar AutoDock Vina conditions exhibited binding affinities ranging from -6.3 kcal/mol to -8.24 kcal/mol, with most compounds clustering between -6.2 and -7.5 kcal/mol [1]. The predicted ΔG of -9.8 kcal/mol places 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one at the upper end of the affinity range, indicating that this simplified dihydropterin core may achieve stronger predicted binding than many elaborately substituted analogs.

SIRT2 binding
Cross-study comparable
Target ΔG = -9.8 kcal/mol (docking)
Inhibitors ΔG -6.3 to -8.24 kcal/mol
1.56–3.5 kcal/mol more favorable predicted binding
Supports SIRT2 active-site probe development; docking-based ranking context.
AutoDock Vina, PDB:4RMG; confirm with biochemical assays.
Sirtuin Inhibition Molecular Docking Neurodegeneration

pKa and Ionization State Differentiation: 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (Predicted pKa 13.00) vs. Biopterin (pKa ~8.98) Dictate Distinct Protonation Profiles for Chromatographic Method Development

The predicted acid dissociation constant (pKa) for 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one is 13.00 ± 0.20 , indicating that the compound remains predominantly non-ionized across a wide pH range (up to pH ~12) and will exhibit markedly different chromatographic retention behavior compared to biopterin, which has a reported pKa of approximately 8.98 [1]. At physiological pH (7.4), the target compound is expected to be >99.9% non-ionized, whereas biopterin will be partially deprotonated. This difference of ~4 pKa units translates to dramatically different reversed-phase HPLC retention times and solid-phase extraction (SPE) recovery profiles.

Ionization state
Cross-study comparable
Target pKa ≈ 13.00 (predicted) vs. Biopterin pKa ≈ 8.98
ΔpKa ≈ 4 units
Drives distinct HPLC retention; method transfer requires pH review.
Predicted pKa; verify experimentally for mobile-phase optimization.
Analytical Chemistry pKa Prediction Chromatography

Oxidation State Specificity: Dihydropterin Scaffold Enables Unique Reactivity with Dihydropteridine Reductase Not Shared by Fully Oxidized or Tetrahydropterin Analogs

Dihydropteridine reductase (DHPR, EC 1.5.1.34) specifically recognizes the quinonoid form of dihydropteridines as its physiological substrate, catalyzing the NAD(P)H-dependent reduction to tetrahydropteridines [1]. 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one, bearing the requisite 6,7-dihydro configuration, can serve as a viable substrate scaffold for DHPR, whereas fully oxidized pterins (e.g., pterin, biopterin) are not recognized, and fully reduced tetrahydropterins (e.g., BH4) are products, not substrates [2]. This oxidation-state specificity is absolute: DHPR does not act on EC 1.5.1.3 dihydrofolate reductase substrates, nor does it accept aromatic pterins [3].

DHPR specificity
Class-level inference
Quinonoid-dihydropterin scaffold recognized by DHPR (EC 1.5.1.34); oxidized pterins and tetrahydropterins are not substrates.
Oxidation-state specificity is absolute; substitution yields invalid kinetics.
Class-level enzymology; verify with recombinant DHPR and this compound.
Enzymology Dihydropteridine Reductase Substrate Specificity

Validated Research and Procurement Scenarios for 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (87877-67-6) Based on Quantitative Differentiation Evidence


SIRT2-Targeted Drug Discovery: Lead Identification and SAR Exploration

2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one is a scientifically sound selection for SIRT2 inhibitor screening and structure–activity relationship (SAR) studies based on its computationally predicted binding free energy of ΔG = -9.8 kcal/mol (PDB: 4RMG) , which compares favorably to a range of representative SIRT2 inhibitors with ΔG values between -6.3 and -8.24 kcal/mol [1]. The simplified dihydropterin core lacks the 1,2-dihydroxypropyl side chain of biopterin derivatives, reducing molecular complexity while retaining key hydrogen-bonding and π-stacking interactions with the sirtuin active site. This scaffold is appropriate for fragment-based drug discovery, virtual screening validation, and synthesis of focused libraries targeting SIRT2-mediated deacetylation pathways implicated in cancer, metabolic disorders, and neurodegeneration [2].

Analytical Reference Standard for Pterin Oxidation State Discrimination

Due to its distinct pKa (predicted 13.00 ± 0.20) and intermediate oxidation state (6,7-dihydropterin), 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one serves as an essential reference standard for chromatographic method development aimed at resolving pterin oxidation states in biological matrices. The compound's retention behavior on reversed-phase HPLC differs markedly from that of biopterin (pKa ~8.98) [3] and tetrahydrobiopterin, enabling unambiguous identification of dihydropterin peaks in complex mixtures. Analytical laboratories developing LC-MS/MS assays for pterin metabolite profiling or pharmaceutical impurity analysis should procure this compound to establish system suitability, retention time markers, and ionization efficiency benchmarks specific to the dihydropterin class.

Dihydropteridine Reductase (DHPR) Enzymology and BH4 Recycling Studies

Investigators studying the kinetics and substrate specificity of dihydropteridine reductase (DHPR, EC 1.5.1.34)—the enzyme responsible for recycling quinonoid dihydrobiopterin back to tetrahydrobiopterin—require authentic dihydropterin substrates [4]. 2-Amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one provides a structurally defined, commercially available dihydropterin scaffold suitable for establishing baseline DHPR activity, determining apparent Km and Vmax values, and evaluating inhibitor potency [5]. Given that DHPR exhibits absolute oxidation-state specificity and does not accept fully oxidized pterins or tetrahydropterins as substrates [6], procurement of this specific dihydropterin compound is non-negotiable for obtaining valid kinetic data in studies of BH4 deficiency, phenylketonuria, and neurotransmitter disorders.

Rapid-Clearance Pterin Scaffold for Short-Duration Mechanistic Probes

The extreme plasma instability of 2-amino-6-hydroxy-6,7-dihydropteridin-4(1H)-one (t₁/₂ < 1 min in human plasma, <1% remaining after 60 min) renders it uniquely suited for experimental designs requiring a rapidly cleared pterin probe, such as pulse-chase metabolic labeling, acute enzyme inactivation studies, or assessment of first-pass clearance mechanisms. In contrast, tetrahydrobiopterin (BH4) persists systemically for 3.3–5.1 hours [7][8] and is wholly unsuitable for applications where rapid clearance is desired. Researchers designing experiments to differentiate acute versus sustained pterin-dependent effects should select this compound based on its quantifiably distinct clearance profile.

Application
Selection Property
Validation Focus
SIRT2-targeted probe development
Predicted binding affinity profile
Docking-based ranking context; confirm with biochemical SIRT2 assays
Pterin oxidation-state analytical reference
Distinct pKa and chromatographic retention
Method development for dihydropterin peak assignment in LC-MS
DHPR enzymology and BH4 recycling
Authentic dihydropterin substrate scaffold
Km/Vmax determination; inhibitor screening for pterin metabolism disorders
Short-duration mechanistic probe design
Rapid plasma clearance profile
Clearance context in research matrices; suitable for pulse–chase or tracer studies

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